Cas no 70138-72-6 (1-Boc-D-prolinamide)

1-Boc-D-prolinamide is a protected derivative of D-proline, featuring a tert-butoxycarbonyl (Boc) group that enhances stability and facilitates selective deprotection in synthetic applications. This chiral building block is widely utilized in peptide synthesis and medicinal chemistry, offering controlled reactivity under mild acidic conditions. The Boc group ensures compatibility with standard coupling reagents, while the D-proline scaffold provides stereochemical diversity for designing bioactive compounds. Its crystalline form ensures ease of handling and high purity, making it suitable for precise synthetic workflows. The compound is particularly valuable in asymmetric synthesis and the development of peptidomimetics, where its orthogonal protection strategy and enantiomeric purity are critical advantages.
1-Boc-D-prolinamide structure
1-Boc-D-prolinamide structure
Product Name:1-Boc-D-prolinamide
CAS No:70138-72-6
MF:C10H18N2O3
MW:214.261522769928
MDL:MFCD03419274
CID:59054
PubChem ID:2756826
Update Time:2025-10-31

1-Boc-D-prolinamide Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-D-prolinamide
    • D-1-N-Boc-Prolinamide
    • (R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
    • A9265
    • MFCD03419274
    • A6174
    • AMY25326
    • AS-45734
    • AC-23800
    • Q-102901
    • SCHEMBL2225858
    • Q-102176
    • tert-butyl (R)-2-carbamoylpyrrolidine-1-carboxylate;(R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
    • AKOS015841241
    • VCA13872
    • 70138-72-6
    • AKOS015894508
    • CS-0031473
    • B56854
    • N-Boc-D-Prolinamide
    • (r)-2-carbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • PITJAAIPVBVRAO-SSDOTTSWSA-N
    • A866669
    • L-1-N-Boc-prolidinamide
    • Boc-D-prolinamide
    • D-N-Boc-Prolinamide
    • tert-butyl (2R)-2-carbamoylpyrrolidine-1-carboxylate
    • Boc-D-Proline amide
    • MDL: MFCD03419274
    • Inchi: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1
    • InChI Key: PITJAAIPVBVRAO-SSDOTTSWSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC[C@@H]1C(N)=O)=O

Computed Properties

  • Exact Mass: 214.13200
  • Monoisotopic Mass: 214.132
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 72.6A^2

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.155
  • Melting Point: 104-108 °C
  • Boiling Point: 370.1°C at 760 mmHg
  • Flash Point: 177.6℃
  • PSA: 72.63000
  • LogP: 1.50940
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-Boc-D-prolinamide Security Information

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1-Boc-D-prolinamide Production Method

1-Boc-D-prolinamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:70138-72-6)1-Boc-D-prolinamide
Order Number:A866669
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:00
Price ($):216.0
Email:sales@amadischem.com

Additional information on 1-Boc-D-prolinamide

Professional Introduction to 1-Boc-D-prolinamide (CAS No. 70138-72-6)

1-Boc-D-prolinamide, with the chemical name 1-Boc-D-prolinamide, is a significant compound in the field of pharmaceutical chemistry and peptidomimetics. Its Chemical Abstracts Service (CAS) number, CAS No. 70138-72-6, uniquely identifies it in scientific literature and databases. This compound is widely recognized for its role as a building block in the synthesis of various bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents.

The structure of 1-Boc-D-prolinamide features a protected amide group and a D-amino acid backbone, which makes it a valuable intermediate in organic synthesis. The Boc (tert-butoxycarbonyl) group provides stability to the amine functionality, allowing for selective reactions while maintaining structural integrity. This characteristic is particularly useful in multi-step synthetic pathways where precise control over reaction conditions is essential.

In recent years, there has been growing interest in D-amino acids due to their unique biological properties compared to their L-counterparts. D-amino acids are less susceptible to enzymatic degradation, making them ideal candidates for designing long-acting peptides and peptidomimetics. 1-Boc-D-prolinamide has been extensively used in the synthesis of these molecules, offering a robust platform for drug discovery and development.

One of the most notable applications of 1-Boc-D-prolinamide is in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, including blood clotting, inflammation, and viral replication. Inhibiting these enzymes can lead to the development of effective treatments for diseases such as HIV, hepatitis C, and cancer. Researchers have leveraged the structural properties of 1-Boc-D-prolinamide to design novel protease inhibitors with enhanced potency and selectivity.

Recent studies have highlighted the potential of 1-Boc-D-prolinamide in the development of peptidomimetics that mimic the bioactivity of natural peptides without their drawbacks. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that incorporating D-amino acids into peptide analogs could significantly improve their pharmacokinetic properties. The use of 1-Boc-D-prolinamide as a key intermediate allowed researchers to synthesize peptidomimetics with improved stability and bioavailability.

The compound has also been explored in the context of antibody-drug conjugates (ADCs), where it serves as a linker between an antibody and a cytotoxic payload. ADCs are a rapidly evolving class of therapeutics that have shown remarkable success in treating various types of cancer. The stability provided by the Boc group ensures that the linker remains intact until it reaches its target site, maximizing therapeutic efficacy while minimizing off-target effects.

Advances in solid-phase peptide synthesis (SPPS) have further expanded the utility of 1-Boc-D-prolinamide. SPPS is a widely used technique for synthesizing peptides on an automated platform, and incorporating protected D-amino acids like 1-Boc-D-prolinamide into this process has enabled the rapid assembly of complex peptide libraries. These libraries are invaluable tools for high-throughput screening and can accelerate the discovery of novel bioactive compounds.

The synthesis of 1-Boc-D-prolinamide itself is an intricate process that requires careful optimization to ensure high yield and purity. Typically, it involves multiple steps starting from commercially available precursors such as L-proline. The protection of the amine group using Boc anhydride followed by stereochemical inversion at the prochiral center yields the desired D-isomer. Recent advancements in catalytic methods have made it possible to achieve these transformations more efficiently, reducing both reaction times and waste generation.

In conclusion, 1-Boc-D-prolinamide (CAS No. 70138-72-6) is a versatile and indispensable compound in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for synthesizing protease inhibitors, peptidomimetics, antibody-drug conjugates, and other bioactive molecules. As research continues to uncover new applications for D-amino acids, compounds like 1-Boc-D-prolinamide will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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Amadis Chemical Company Limited
(CAS:70138-72-6)1-Boc-D-prolinamide
A866669
Purity:99%
Quantity:100g
Price ($):216.0
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